1-Naphthol-3,6-disulfonic acid disodium salt
Overview
Description
1-Naphthol-3,6-disulfonic acid disodium salt is a chemical compound with the molecular formula C10H6Na2O8S2. It is commonly used as an intermediate in the production of dyes, pigments, and chelating reagents. This compound is also known for its role in improving the visualization of trichothecenes on developed thin-layer chromatography (TLC) plates .
Mechanism of Action
Target of Action
It’s known that this compound is widely used in the dye and pigment industry , suggesting that it may interact with various biological targets depending on the specific application.
Biochemical Pathways
As a dye intermediate, it’s likely involved in complex chemical reactions that lead to the formation of various dye molecules .
Result of Action
In the context of its use as a dye intermediate, the primary result of its action is the production of various dye molecules .
Action Environment
The action, efficacy, and stability of 1-Naphthol-3,6-disulfonic acid disodium salt can be influenced by various environmental factors. For instance, it’s known to be a strong acidic compound that is stable under acidic conditions but can hydrolyze under basic conditions . Additionally, it should be stored in a dry, cool, and well-ventilated place to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-hydroxynaphthalene-2,7-disulphonate typically involves the sulfonation of 4-hydroxynaphthalene. The reaction conditions often include the use of sulfuric acid or oleum as sulfonating agents. The process can be summarized as follows:
Sulfonation: 4-hydroxynaphthalene is treated with sulfuric acid or oleum to introduce sulfonic acid groups at the 2 and 7 positions.
Neutralization: The resulting sulfonic acid derivative is then neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of disodium 4-hydroxynaphthalene-2,7-disulphonate follows similar synthetic routes but on a larger scale. The process involves:
Continuous Sulfonation: Using continuous reactors to ensure consistent sulfonation.
Neutralization and Crystallization: The sulfonated product is neutralized with sodium hydroxide and then crystallized to obtain the pure disodium salt.
Chemical Reactions Analysis
Types of Reactions
1-Naphthol-3,6-disulfonic acid disodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfonic acid groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonic acid groups under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
1-Naphthol-3,6-disulfonic acid disodium salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the visualization of trichothecenes on TLC plates.
Medicine: Investigated for its potential use in drug delivery systems due to its chelating properties.
Industry: Utilized in the production of chelating reagents and sulfonic acids.
Comparison with Similar Compounds
Similar Compounds
Disodium 4,5-dihydroxynaphthalene-2,7-disulphonate: Similar structure but with an additional hydroxyl group.
Disodium 4-amino-5-hydroxy-3-[4’-(4-hydroxyphenyl)azo]-6-(phenylazo)naphthalene-2,7-disulphonate: Contains azo groups and is used as a dye.
Uniqueness
1-Naphthol-3,6-disulfonic acid disodium salt is unique due to its specific substitution pattern and its ability to form stable metal complexes. This makes it particularly valuable in applications requiring precise metal ion chelation.
Properties
IUPAC Name |
disodium;4-hydroxynaphthalene-2,7-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O7S2.2Na/c11-10-5-8(19(15,16)17)4-6-3-7(18(12,13)14)1-2-9(6)10;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMDNLVCFLKDBY-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Na2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066597 | |
Record name | Disodium 4-hydroxynaphthalene-2,7-disulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20349-39-7, 79873-37-3, 330581-20-9 | |
Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy-, sodium salt (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020349397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy-, sodium salt (1:?) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079873373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy-, sodium salt (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disodium 4-hydroxynaphthalene-2,7-disulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 4-hydroxynaphthalene-2,7-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.761 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Disodium 4-hydroxynaphthalene-2,7-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: The research paper mentions "biased inhibition" of A1AR/G protein coupling by a suramin analog. What does this mean and what is the significance of this finding?
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